4-Benzylthio-2-oxo-2H-pyran
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-benzylsulfanylpyran-2-one |
InChI |
InChI=1S/C12H10O2S/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
HOAXAYNFTWFMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)OC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylthio 2 Oxo 2h Pyran and Its Analogues
Direct Synthesis of 4-Benzylthio-2-oxo-2H-pyran
The direct synthesis of this compound can be effectively achieved through the strategic functionalization of a pre-formed pyran-2-one ring. This approach hinges on the reactivity of the C4 position, which is activated toward nucleophilic attack, particularly when a suitable leaving group is present.
The synthesis of the title compound can be approached via a nucleophilic substitution reaction on a 4-halo-2-pyrone, such as 4-bromo-2-oxo-2H-pyran or 4-chloro-2-oxo-2H-pyran. The pyran-2-one ring system, particularly at the C4 position, is susceptible to reaction with nucleophiles. This reactivity is a cornerstone for introducing a variety of substituents onto the pyrone scaffold.
In this strategy, the sulfur atom of a thiol, such as benzyl (B1604629) mercaptan (phenylmethanethiol), acts as the nucleophile. The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion (e.g., benzylthiolate). This anion then attacks the electron-deficient C4 carbon of the 4-halopyrone, displacing the halide ion and forming the C-S bond, which yields this compound. The reactivity of the 4-position on the pyrone ring towards substitution is well-established, with various coupling reactions demonstrated on substrates like 4-bromo-6-methyl-2-pyrone. nih.gov
The general mechanism for this SNAr-type reaction is outlined below:
Deprotonation: The base removes the acidic proton from benzyl mercaptan to generate the potent benzylthiolate nucleophile.
Nucleophilic Attack: The benzylthiolate anion attacks the C4 carbon of the 4-halopyrone.
Halide Displacement: The halide ion is eliminated as the leaving group, resulting in the formation of the final thioether product.
The efficiency and yield of the nucleophilic substitution are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and reaction time.
Base: A suitable base is crucial for generating the thiolate anion without promoting side reactions. Common choices include non-nucleophilic organic bases like triethylamine (B128534) (TEA) or inorganic bases such as potassium carbonate (K2CO3) or sodium hydride (NaH). The strength of the base should be sufficient to deprotonate the thiol but mild enough to avoid degradation of the starting materials or product.
Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are often preferred for this type of substitution reaction as they can stabilize the transition state.
Temperature: The reaction temperature can affect both the rate of reaction and the formation of byproducts. Reactions may be conducted at room temperature or require heating to proceed at a reasonable rate. Optimization is necessary to find a balance that maximizes the yield of the desired product. For instance, some thiol additions to related heterocyclic systems proceed efficiently under reflux conditions. clockss.org
The table below summarizes the typical variables considered during the optimization of this synthetic route.
| Parameter | Options | Rationale for Optimization |
| 4-Halopyrone | 4-bromo-2-pyrone, 4-chloro-2-pyrone | Bromides are generally better leaving groups than chlorides, potentially leading to faster reaction rates. |
| Nucleophile | Benzyl mercaptan | The primary reactant for introducing the benzylthio group. |
| Base | K2CO3, NaH, Triethylamine | To generate the active thiolate nucleophile; the choice affects reaction rate and potential side reactions. |
| Solvent | DMF, Acetonitrile, THF | Affects solubility of reactants and the rate of nucleophilic substitution. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side products. |
Multicomponent Reactions (MCRs) for Pyran-2-one Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules like pyran-2-one derivatives in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and efficient, often proceeding through a cascade of reactions in one pot.
A common and effective strategy for synthesizing the pyran-2-one core involves the one-pot condensation of an activated methylene (B1212753) compound, a carbonyl compound (typically an aldehyde), and a 1,3-dicarbonyl compound. researchgate.net The reaction proceeds through a sequence of condensations and cyclization steps.
The general pathway often involves an initial Knoevenagel condensation between the aldehyde and the activated methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate). nih.gov The resulting product then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or acetylacetone), followed by intramolecular cyclization and dehydration to afford the highly substituted pyran ring. mdpi.com
The versatility of this approach allows for a wide range of substituents to be incorporated into the final pyran-2-one structure by simply varying the starting components.
Catalysis is central to the efficiency and environmental friendliness of modern pyran-2-one syntheses. Catalysts can accelerate reaction rates, improve yields, and enable reactions under milder conditions.
Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reaction mixture, allowing for easy separation and recycling. mdpi.com This simplifies the purification process and reduces waste, aligning with the principles of green chemistry. A variety of solid catalysts have been successfully employed in the synthesis of pyran derivatives.
For example, amine-functionalized silica-coated magnetic nanoparticles (NH2@SiO2@Fe3O4) have been used as a magnetically retrievable catalyst for the one-pot synthesis of 2-amino-4H-benzo[b]pyran derivatives. researchgate.net Other effective heterogeneous catalysts include neodymium(III) oxide (Nd2O3) and KOH-loaded calcium oxide, which have demonstrated high efficiency in promoting the multicomponent synthesis of 4H-pyran derivatives. nih.gov These catalysts offer benefits such as high yields, short reaction times, and excellent reusability. researchgate.net
The table below presents a selection of heterogeneous catalysts used in the synthesis of pyran derivatives through multicomponent reactions.
| Catalyst | Reactants | Solvent | Key Advantages |
| NH2@SiO2@Fe3O4 | Aromatic aldehydes, dimedone, malononitrile | Grinding (solvent-free) | Magnetically separable, reusable, mild conditions, high yields. researchgate.net |
| Nd2O3 | Aromatic aldehyde, β-ketoester/β-diketone | Aqueous medium | Recyclable, efficient, environmentally friendly solvent. |
| KOH loaded CaO | Aromatic aldehydes, malononitrile, ethyl acetoacetate | Solvent-free | Low cost, short reaction time, high yield, easy separation. nih.gov |
| Polyoxomolybdate | Terminal alkynes | Not specified | Functions as a heterogeneous photosensitizer under mild conditions. |
Catalytic Approaches in Pyran-2-one Synthesis
Catalyst Recyclability and Green Chemistry Considerations
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyran derivatives, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. A key aspect of this approach is the development and use of recyclable catalysts.
Several heterogeneous catalysts have been developed that can be easily recovered and reused without a significant loss of activity. For instance, nano-SnO2 has been utilized as a recyclable catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous media, demonstrating high yields and simple work-up procedures. samipubco.com The catalyst can be recovered by simple filtration and reused in subsequent reactions. samipubco.com Similarly, copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been employed as a reusable catalyst for synthesizing functionalized 4H-pyrans at room temperature in ethanol. researchgate.net The magnetic nature of this catalyst allows for its easy separation from the reaction mixture using an external magnet, and it can be reused multiple times with satisfying activity. researchgate.netdeepdyve.com
The following table summarizes various recyclable catalysts used in the synthesis of pyran derivatives, highlighting their green chemistry attributes.
| Catalyst | Reaction Type | Solvent | Key Advantages | Recyclability |
| nano-SnO2 | Multi-component synthesis of 2-amino-4H-pyrans | Water | High yields, short reaction times, simple work-up | Recovered by filtration, reusable samipubco.com |
| CuFe2O4 MNPs | Multi-component synthesis of 4H-pyrans | Ethanol | Room temperature reaction, no external energy source | Recovered by magnet, reusable for several cycles researchgate.net |
| Nd2O3 | Multi-component synthesis of 4H-pyrans | H2O/C2H5OH | Highly efficient, cost-effective, simple work-up | Recovered by filtration, reusable at least three times mjbas.com |
| Sodium Citrate | Multi-component synthesis of 2-amino-3-cyano-4H-pyrans | EtOH:H2O | Benign catalyst, mild conditions, high yield | Easily recoverable and highly recyclable tandfonline.com |
| SCMNPs@Urea/Py-CuCl2 | Multi-component synthesis of pyrano[2,3-d]pyrimidinones | Not specified | Mild conditions, high efficiency | Magnetic decantation, reusable for at least six runs deepdyve.com |
Introduction of Thioether Functionality into Pyran-2-one Systems
The incorporation of a thioether group, particularly a benzylthio moiety, into the pyran-2-one scaffold is a key step in synthesizing compounds like this compound. This functionalization can be achieved through various synthetic routes, often involving the reaction of a sulfur-containing pyran-2-one precursor with an appropriate electrophile.
S-alkylation is a fundamental reaction in sulfur chemistry used to form thioether bonds. In the context of pyran-2-one synthesis, this typically involves a precursor molecule containing a thiol or thione group. For example, a 4-mercapto-2-oxo-2H-pyran derivative could serve as a nucleophile in a reaction with an alkylating agent.
While direct S-alkylation on a pre-formed pyran-2-one ring is a common strategy, related sulfur chemistry can also be employed. This includes the chemistry of 2H-thiopyran-2-ones and 2H-pyran-2-thiones, which are sulfur analogues of pyran-2-ones. rsc.orgnih.gov These compounds exhibit unique reactivity and can serve as precursors for thioether-functionalized pyrans. For instance, the thione group in 2H-pyran-2-thione can be a target for modification, potentially leading to the introduction of a thioether linkage.
The specific introduction of a benzylthio group onto the pyran-2-one core can be accomplished through a nucleophilic substitution reaction. The most direct approach involves the S-alkylation of a 4-mercaptopyran-2-one precursor with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion that readily attacks the benzyl halide to form the desired 4-benzylthio ether.
Advanced Synthetic Strategies for Analogues and Fused Systems
Beyond the synthesis of individual functionalized pyran-2-ones, significant research is directed towards creating more complex molecular architectures, such as libraries of analogues and fused heterocyclic systems. These advanced strategies are crucial for exploring the chemical space around the pyran-2-one core.
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, which is particularly advantageous in medicinal chemistry and materials science. mdpi.com This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step.
This technique has been applied to the synthesis of various heterocycles, including those containing a pyran ring. mdpi.com For example, a pyran-2-one precursor could be immobilized on a resin and then subjected to a series of reactions to build a fused ring system. The final product is then cleaved from the solid support. This approach allows for the efficient and parallel synthesis of libraries of pyrano-fused heterocycles, enabling the exploration of structure-activity relationships. researchgate.net
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of heterocyclic synthesis. Pyran-2-one derivatives are versatile precursors in these reactions due to the presence of conjugated diene and ester functionalities. nih.gov
Various annulation strategies have been developed to construct fused-pyran systems. These include:
Diels-Alder Reactions: The conjugated diene system within the pyran-2-one ring can participate in [4+2] cycloaddition reactions with various dienophiles to construct fused six-membered rings.
Electrocyclization Reactions: Knoevenagel condensation followed by 6π-electrocyclization of 1-oxatriene intermediates is a common method for synthesizing fused pyrano[2,3-b]pyrans. rsc.org
Tandem Reactions: Acid-catalyzed tandem reactions of hydroxy-substituted pyranones (or their quinolone analogues) with other reagents, like propargylic alcohols, can lead to the formation of fused pyran systems such as pyrano[3,2-c]quinolones. nih.gov
Base-Mediated Annulation: The cyclization of bis-allenoates, mediated by an inorganic base, can produce structurally diverse fused-pyran derivatives. rsc.org
These annulation reactions provide access to a wide array of complex, polycyclic systems with a pyran-2-one core, including pyrano[2,3-d]pyrimidines, pyrano[3,2-c]quinolones, and furo[2,3-b]pyran-2-ones. nih.govncl.res.innih.gov
The following table provides examples of annulation reactions involving pyran-2-one precursors or leading to fused pyran systems.
| Reaction Type | Precursors | Product Type | Catalyst/Conditions |
| Formal oxa-[3+3] Cycloaddition | 4H-chromene-3-carbaldehydes, 1,3-dicarbonyl compounds | Fused pyrano[2,3-b]pyrans | Ammonium acetate, Acetic acid rsc.org |
| Base-mediated Annulation | Bis-allenoates | Fused-pyran derivatives | KOH or Na2S, Aerobic or N2 atmosphere rsc.org |
| Cascade Annulation | Alkynols, α-ketoesters | Furo[2,3-b]pyran-2-ones | Ag(I) or Ag(I)-Au(I) catalyst ncl.res.in |
| Phosphine-catalyzed Annulation | Aldehydes, Ethyl allenoate | 6-substituted 2-pyrones | Trialkylphosphines nih.gov |
| Tandem Reaction | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Pyrano[3,2-c]quinolones | Acid catalyst nih.gov |
Derivatization of the Pyran-2-one Core for Complex Structures
The pyran-2-one scaffold, particularly when functionalized at the C4 position with a benzylthio group, serves as a versatile building block for the synthesis of more complex molecular architectures. The reactivity of the diene system within the pyran-2-one ring, coupled with the potential for transformations of the benzylthio moiety and the lactone functionality, opens avenues for a variety of derivatization strategies. These methodologies are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science.
The strategic derivatization of the this compound core can be broadly categorized into several key reaction types. These include cycloaddition reactions, cross-coupling reactions, and modifications of the sulfur linkage, each providing a pathway to structurally diverse and complex molecules.
One of the most powerful methods for elaborating the pyran-2-one core is through cycloaddition reactions, particularly the Diels-Alder reaction. The conjugated diene system within the 2-pyrone ring can react with various dienophiles to construct bicyclic systems, which can then be further transformed. For instance, the reaction of a 4-substituted-2-pyrone with an activated alkyne can lead to the formation of a bicyclic adduct, which upon loss of carbon dioxide, can aromatize to afford substituted benzene (B151609) derivatives. This approach allows for the introduction of a wide range of substituents and the construction of highly functionalized aromatic compounds.
Another key strategy involves the modification of the benzylthio group. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the molecule. These oxidized derivatives can also participate in further reactions, such as serving as leaving groups in nucleophilic substitution reactions or participating in radical transformations.
Furthermore, the pyran-2-one ring itself can undergo ring-opening and rearrangement reactions under specific conditions. Nucleophilic attack at the lactone carbonyl or at the C6 position can lead to the formation of linear or alternative heterocyclic systems. This reactivity provides a pathway to a diverse array of molecular scaffolds starting from a common pyran-2-one precursor.
The following table summarizes some of the potential derivatization reactions of the this compound core for the synthesis of more complex structures, based on known reactivity of similar pyran-2-one systems.
| Reaction Type | Reagents and Conditions | Product Type | Potential for Complexity |
| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride, DMAD), heat or Lewis acid catalysis | Bicyclic lactones, substituted aromatics (after CO2 extrusion) | High: rapid construction of polycyclic and highly substituted aromatic systems. |
| Oxidation of Sulfur | Oxidizing agents (e.g., m-CPBA, H2O2) | 4-Benzylsulfinyl- or 4-benzylsulfonyl-2-oxo-2H-pyran | Moderate: alters electronic properties and can enable subsequent reactions like nucleophilic substitution. |
| Nucleophilic Ring Opening | Nucleophiles (e.g., amines, alkoxides) | Linear keto-esters, alternative heterocycles | High: provides access to a wide range of different molecular scaffolds. |
| Cross-Coupling Reactions | (If converted to a halo- or triflyloxy-pyranone) Organometallic reagents, palladium or nickel catalysts | Aryl- or alkyl-substituted pyran-2-ones | High: allows for the introduction of diverse substituents at various positions on the pyran-2-one ring. |
These derivatization strategies highlight the utility of this compound and its analogues as key intermediates in the synthesis of complex molecules. The ability to selectively modify different parts of the molecule provides a powerful toolkit for the generation of novel chemical entities with tailored properties.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.
Proton NMR (¹H NMR) Analysis
¹H NMR spectroscopy identifies the number of distinct proton environments and their neighboring atoms. This analysis would be critical in confirming the presence and connectivity of the benzyl (B1604629) and pyran moieties in 4-Benzylthio-2-oxo-2H-pyran. However, no published ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities, could be located for this compound.
Carbon-13 NMR (¹³C NMR) Analysis
Complementing ¹H NMR, ¹³C NMR spectroscopy detects the different carbon environments in a molecule. For this compound, this would confirm the carbon skeleton of both the pyranone ring and the benzylthio substituent. Specific ¹³C NMR data for this compound, which would detail the chemical shifts of each carbon atom, are absent from the scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the pyranone ring, the C-S (thioether) linkage, and the aromatic C-H and C=C bonds of the benzyl group. Unfortunately, no experimental IR spectral data for this compound has been reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. An analysis of this compound by MS would provide its exact molecular weight, confirming its elemental composition. The fragmentation pattern would offer further clues about its structure. This vital data is not available in the public domain.
Single Crystal X-Ray Crystallography for Definitive Structural Assignment
For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles. A crystallographic study of this compound would definitively establish its molecular geometry. There are currently no reports of a single-crystal X-ray structure for this compound.
Chromatographic Techniques in Compound Purification and Analysis
Chromatographic methods, such as column chromatography or high-performance liquid chromatography (HPLC), are essential for the purification and analysis of chemical compounds. Information regarding the specific chromatographic conditions (e.g., stationary phase, mobile phase) used to isolate and purify this compound is not described in the available literature.
Design, Synthesis, and Biological Investigations of Derivatives
Rational Design Principles for Derivative Libraries
The development of new and more effective derivatives of 4-Benzylthio-2-oxo-2H-pyran hinges on rational design principles that guide the synthesis of compound libraries with a higher probability of desired biological activity. These strategies are broadly categorized into structure-based and ligand-based design approaches.
Structure-Based Design Approaches
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, such as an enzyme or receptor, to design compounds that can bind to it with high affinity and selectivity. This approach is particularly useful when the crystal structure of the target protein is known. By understanding the geometry and physicochemical properties of the active site, chemists can design molecules that fit precisely, much like a key in a lock. Techniques like molecular docking are employed to predict the binding mode and affinity of newly designed derivatives, allowing for the prioritization of compounds for synthesis. For pyran-based compounds, SBDD could be used to design derivatives that target specific enzymes involved in cancer cell proliferation or microbial growth.
Ligand-Based Design Approaches
In the absence of a known 3D structure of the target, ligand-based drug design (LBDD) becomes a powerful tool. This approach utilizes the knowledge of existing active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. Quantitative structure-activity relationship (QSAR) studies are a key component of LBDD, where the biological activity of a series of compounds is correlated with their physicochemical properties. These models can then be used to predict the activity of virtual compounds and guide the synthesis of new derivatives with improved potency. For instance, by analyzing the structures of known anticancer or antimicrobial pyran derivatives, researchers can identify key structural features and modify the this compound scaffold accordingly to enhance its therapeutic potential.
In Vitro Biological Activity Screening
Following the design and synthesis of derivative libraries, rigorous in vitro screening is conducted to evaluate their biological activities. This includes assessing their potential as anticancer, antimicrobial, and antioxidant agents.
Antiproliferative and Cytotoxic Evaluations in Cancer Cell Lines (e.g., HCT-116, A549, HeLa)
A crucial area of investigation for this compound derivatives is their potential to inhibit the growth of cancer cells. The antiproliferative and cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Commonly used cell lines for such screenings include:
HCT-116: A human colon cancer cell line.
A549: A human lung adenocarcinoma cell line.
HeLa: A human cervical cancer cell line.
The potency of the compounds is often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. While specific data for this compound derivatives is still emerging, studies on other pyran derivatives have shown promising results. For example, certain pyrazole and pyrimidine derivatives have demonstrated significant cytotoxicity against HCT-116 and A549 cell lines. nih.gov Dihydropyranopyran derivatives have also been reported to exhibit cytotoxic activity against HCT-116 cells. nih.gov
Table 1: Illustrative Antiproliferative Activity of Pyran Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) |
| Pyrazole Derivative 2 | A549 | 6.30 |
| Pyrazole Derivative 2 | HCT-116 | 10.60 |
| Pyrazole Derivative 3 | A549 | 6.10 |
| Pyrazole Derivative 3 | HCT-116 | 11.00 |
| Pyrimidine Derivative 4 | A549 | 5.50 |
| Pyrimidine Derivative 4 | HCT-116 | 9.77 |
| Dihydropyranopyran Derivative | HCT-116 | 75.10 |
This table is for illustrative purposes and is based on data for related pyran derivatives, not specifically this compound derivatives for which specific data is not yet publicly available.
Antimicrobial Activity Assessments (Antibacterial, Antifungal)
The increasing threat of antimicrobial resistance has spurred the search for new antimicrobial agents. Derivatives of this compound are being investigated for their potential to combat bacterial and fungal infections. The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Studies on related 2-(benzylthio)pyrimidine derivatives have shown significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. researchgate.netscirp.org For instance, certain derivatives displayed MIC values as low as 125 µg/mL against S. aureus. scirp.org Other pyran analogues have also demonstrated broad-spectrum antibacterial activity. nih.gov
Table 2: Illustrative Antimicrobial Activity of Thio-Substituted Heterocyclic Compounds
| Compound/Derivative Class | Microorganism | MIC (µg/mL) |
| 2-(Benzylthio)pyrimidine Derivative 6c | S. aureus | 125 |
| 2-(Benzimidazolylmethylthio)pyrimidine Derivative 6m | S. aureus | 500 |
| 2-(Benzimidazolylmethylthio)pyrimidine Derivative 6m | E. coli | 500 |
| Pyran Derivative 4g | E. coli | 250 |
| Pyran Derivative 4g | S. aureus | 1000 |
This table is for illustrative purposes and is based on data for related thio-substituted heterocyclic compounds, not specifically this compound derivatives for which specific data is not yet publicly available.
Antioxidant Potency Determination
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can neutralize these harmful ROS. The antioxidant potential of this compound derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
The efficiency of a compound as an antioxidant is typically reported as its IC50 value, which is the concentration required to scavenge 50% of the free radicals. While specific antioxidant data for this compound derivatives is limited, the presence of the sulfur atom in the thioether linkage suggests potential for antioxidant activity, as sulfur-containing compounds are known to be effective radical scavengers.
Table 3: Illustrative Antioxidant Activity of Chemical Compounds in DPPH and ABTS Assays
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| (+)-Catechin hydrate | 5.25 | 3.12 |
| Caffeic acid | 4.50 | 1.59 |
| Ascorbic acid | - | - |
This table provides examples of IC50 values for known antioxidants to illustrate the type of data generated in these assays. Specific data for this compound derivatives is not currently available. nih.gov
Other Reported Biological Activities
No specific reports on the antiviral, anticonvulsant, or antinociceptive activities of this compound have been identified. The broader class of benzopyran-2-one derivatives has been noted for a wide spectrum of pharmacological activities, including antiviral properties, but this does not directly apply to the specific structure of this compound.
Mechanistic Insights into Biological Activity
Molecular Docking and Binding Affinity Predictions
Without established biological targets, no molecular docking or binding affinity prediction studies specifically for this compound are available. Such computational studies are typically performed to understand the interaction between a compound and a specific protein target, which has not been identified for this molecule.
Target Identification and Validation
There is no information in the literature identifying or validating specific biological targets for this compound. While some 4H-pyran derivatives have been investigated as potential CDK2 inhibitors, these compounds possess different substitution patterns and cannot be directly extrapolated to the activity of this compound.
Investigation of Cellular Pathways and Morphological Changes
In the absence of identified biological activities or targets, there have been no investigations into the effects of this compound on cellular pathways or its ability to induce morphological changes in cells.
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents on Biological Potency
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the pyran and the benzyl (B1604629) rings. Structure-activity relationship (SAR) studies have revealed that the introduction of various functional groups can modulate the compound's electronic properties, steric profile, and lipophilicity, thereby impacting its interaction with biological targets.
For instance, in a series of dihydropyranopyran derivatives, which share a related pyranone core, the anti-proliferative activity against human cancer cell lines was found to be significantly influenced by substituents on a C4-phenyl ring. The introduction of three electron-donating methoxy groups at the 3, 4, and 5 positions of the phenyl ring resulted in one of the most potent compounds against both SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines. Conversely, the presence of electron-withdrawing groups, such as 4-CN and 4-CF3, tended to reduce the anti-proliferative potency. However, a nitro group at the para position, another electron-withdrawing group but also a hydrogen bond acceptor, led to a noticeable increase in activity. This suggests that a delicate balance of electronic and steric factors, as well as the potential for specific interactions like hydrogen bonding, governs the biological efficacy.
The following table summarizes the anti-proliferative activity of selected dihydropyranopyran derivatives, highlighting the impact of different substituents on the C4-phenyl ring.
| Compound | Substituent on C4-Phenyl Ring | IC50 against SW-480 (μM) | IC50 against MCF-7 (μM) |
| 4a | Unsubstituted | >100 | >100 |
| 4d | 3-Cl | >100 | 70.3 |
| 4e | 4-CN | >100 | >100 |
| 4g | 4-NO2 | 34.6 | 42.6 |
| 4h | 4-Br | >100 | 65.2 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |
Data sourced from studies on dihydropyrano[4,3-b]pyran derivatives.
Furthermore, the introduction of a nitro group, particularly at the C3 position of benzopyran derivatives, has been noted to often increase their antitumoral effect, making them promising lead compounds for the development of new anticancer drugs. This underscores the significant role that specific substituents play in enhancing the desired biological activity.
Influence of Pyran Ring Modifications
Research on related heterocyclic systems provides valuable insights. For example, in studies of pyrrolo[2,1-c] pjsir.orgresearchgate.netbenzodiazepines, modifications to the A-ring (the benzenoid portion) were explored to understand structure-reactivity and cytotoxicity relationships. The addition of a fourth ring to create novel dioxolo- and dioxano-pyrrolobenzodiazepine systems, or the replacement of the benzene (B151609) ring with pyridine, diazine, or pyrimidine rings, was investigated. The results indicated that none of these modifications significantly improved either DNA-binding affinity or cytotoxicity compared to the parent compound. This suggests that the integrity of certain ring systems can be crucial for biological activity, and not all modifications will lead to enhanced potency.
While specific data on the direct modification of the 2-oxo-2H-pyran ring in the context of 4-benzylthio derivatives is limited in the available literature, the general principles of medicinal chemistry suggest that alterations such as:
Saturation of the double bond: Converting the pyranone to a dihydropyranone could alter the planarity and flexibility of the molecule.
Introduction of substituents on the pyran ring itself: Adding functional groups at available positions (e.g., C3, C5, C6) could introduce new interaction points with biological targets.
Ring fusion: Fusing the pyran ring with other heterocyclic or aromatic rings can create more complex and rigid structures, potentially leading to increased selectivity and potency.
These hypothetical modifications would need to be synthesized and biologically evaluated to determine their precise impact on the activity of this compound derivatives.
Role of the Benzylthio Moiety and Other Thioether Variations
The benzylthio group at the C4 position is a defining feature of this compound class and is believed to play a pivotal role in its biological activity. The sulfur atom in the thioether linkage is a key functional group that can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with biological macromolecules.
The nature of the entire benzylthio moiety, including the benzyl group and the sulfur atom, is critical. Variations in this part of the molecule can lead to significant changes in biological potency. For instance, in a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, the substitution pattern on the benzyl ring was found to influence their in vitro antitumor activity. One of the most prominent compounds in this series featured a 4-fluorophenylcarbamoyl substituent, highlighting the importance of the groups attached to the core structure via the benzylthio linker.
Furthermore, the replacement of the benzyl group with other aryl or alkyl groups, or the modification of the thioether linkage itself, can provide valuable SAR data. For example, replacing the sulfur atom with an oxygen atom (to form a benzyloxy derivative) or a nitrogen atom (to form a benzylamino derivative) would significantly alter the electronic and steric properties of the C4-substituent and likely have a profound effect on biological activity.
Studies on other thio-substituted heterocyclic systems have also demonstrated the importance of the thioether group. In a series of 4-amino-2-thiopyrimidine derivatives, the nature of the substituent on the thio group at the 2-position was critical for their platelet aggregation inhibitory activity. Small alkyl chains bearing an amino group as thio substituents displayed greater inhibitory activity, while steric hindrance around the thio function was not well-tolerated. This indicates that both the nature of the substituent and the steric environment around the sulfur atom are key determinants of biological activity.
The following table outlines potential variations of the thioether moiety and their predicted impact on the physicochemical properties of the parent compound, which would in turn be expected to influence biological activity.
| Moiety Variation | Predicted Physicochemical Impact |
| Substitution on the Benzyl Ring | Alters electronic properties (electron-donating/withdrawing groups), lipophilicity, and potential for specific interactions (e.g., hydrogen bonding). |
| Replacement of Benzyl with other Aryl/Alkyl Groups | Modifies steric bulk, lipophilicity, and aromatic interactions. |
| Oxidation of the Thioether to Sulfoxide (B87167) or Sulfone | Increases polarity and hydrogen bonding capacity. |
| Replacement of Sulfur with Oxygen or Nitrogen | Significantly alters bond angles, bond lengths, and electronic character of the linker. |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are instrumental in predicting how a molecule like 4-Benzylthio-2-oxo-2H-pyran might interact with biological targets, thereby suggesting potential therapeutic applications. While direct studies on this specific compound are not extensively documented, research on analogous 2H-pyran-2-one structures provides a framework for understanding its potential behavior.
Docking studies on various derivatives of the 2H-pyran-2-one scaffold reveal common interaction patterns within the active sites of proteins, particularly kinases. These interactions are crucial for the stability of the ligand-protein complex. The primary types of non-covalent interactions observed include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds or π-stacking, depending on the specific substituents. nih.govnih.gov
For instance, in studies involving pyran derivatives targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2), docking simulations have shown that these molecules can fit into the ATP binding pocket. nih.gov The interactions typically involve the formation of hydrogen bonds between the pyran scaffold or its substituents and backbone amino acid residues within the kinase active site. nih.gov Hydrophobic interactions with the side chains of surrounding amino acid residues also play a significant role in stabilizing the complex. nih.gov The analysis of these interactions is often performed using tools like the Protein-Ligand Interaction Profiler (PLIP), which can detect and visualize the full range of non-covalent contacts. nih.govnih.gov
Table 1: Common Ligand-Protein Interactions for Pyran Scaffolds
| Interaction Type | Description | Key Residues (Examples) |
|---|---|---|
| Hydrogen Bonds | Formed between hydrogen bond donors/acceptors on the ligand and protein. | Backbone atoms of active site residues (e.g., in CDK2). nih.gov |
| Hydrophobic Interactions | Involve nonpolar parts of the ligand and protein, excluding water. | Side chains of various amino acid residues. nih.gov |
| π-Stacking | Occurs between aromatic rings of the ligand and aromatic residues in the protein. | Trp111 (in Aldose Reductase). nih.gov |
| Halogen Bonds | Non-covalent interaction involving a halogen atom on the ligand. | Backbone of Val47, Cys298 (in Cathepsin K). nih.gov |
Based on the computational studies of related pyran-containing heterocycles, potential pharmacological targets for this compound can be predicted. The 2H-pyran-2-one core is a recognized scaffold in medicinal chemistry, known to be present in molecules with antitumor, antimicrobial, and anti-inflammatory activities. nih.govmdpi.comnih.gov
Docking studies have successfully predicted the inhibition of several key enzymes by pyran derivatives:
Cyclooxygenase-2 (COX-2): Certain heterocyclic compounds incorporating pyran moieties have been studied as potential COX-2 inhibitors, which is a key target in inflammation therapy. nih.gov
Kinases: A prominent class of targets includes protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer signaling pathways. ekb.egnih.gov Pyran derivatives have shown the potential to bind to the ATP pocket of these kinases, suggesting a mechanism for their antiproliferative effects. nih.govekb.eg
The benzylthio group at the 4-position of the pyran ring in "this compound" would likely contribute to hydrophobic and potentially π-stacking interactions within a protein's binding site, influencing its target specificity and binding affinity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the fundamental electronic and structural properties of molecules.
DFT calculations are used to determine the three-dimensional geometry, charge distribution, and molecular orbitals of pyranone derivatives. nih.govresearchgate.net These studies help in understanding the molecule's reactivity and spectral properties.
Key parameters derived from these calculations include:
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles provide the most stable three-dimensional structure of the molecule. nih.gov
HOMO-LUMO Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests the molecule is more reactive. For a related compound, 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran, the HOMO and LUMO orbitals indicate that the first excited singlet state arises from a π-electron transfer from the pyranone ring's double bond region to the bond connecting the pyranone and benzene (B151609) rings. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is essential for predicting intermolecular interactions. researchgate.net
These electronic properties are fundamental to how this compound will interact with other molecules, including biological targets. nih.gov
The structural flexibility of this compound can be explored through conformational analysis. For analogous 2-pyranones with substituents, studies have shown the existence of different stable isomers (e.g., gauche and trans) with small energy differences between them. researchgate.net The preferred conformation can be influenced by the surrounding environment.
Furthermore, the potential for tautomerism is an important consideration for heterocyclic compounds. nih.gov Tautomers are isomers that differ in the position of a proton and a double bond. For compounds containing a β-dicarbonyl-like moiety, keto-enol tautomerism is a common phenomenon. daneshyari.com The equilibrium between the keto and enol forms can be significantly influenced by solvent polarity. nih.gov In polar aprotic solvents like DMSO, the keto form is often favored, whereas non-polar solvents like chloroform (B151607) can favor the enol form. nih.gov The enol form is typically stabilized by a strong intramolecular hydrogen bond. daneshyari.com While this compound itself does not have the classic structure for keto-enol tautomerism, related pyranone structures can exhibit this property depending on their substituents, which in turn affects their chemical reactivity and biological activity. mdpi.com
Photophysical and Solvatochromic Investigations of Analogues
The study of how a compound's absorption and emission of light are affected by the solvent is known as solvatochromism. This provides insight into the electronic structure and the difference in polarity between the ground and excited states of the molecule.
Investigations into analogues such as 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivatives have revealed interesting photophysical properties. researchgate.net While the absorption spectra of these compounds show little change across solvents of varying polarity, their emission spectra exhibit notable shifts. researchgate.net This indicates a significant change in the dipole moment of the molecule upon excitation from the ground state to the excited state.
The solvent-dependent shift in emission (fluorescence) is known as the Stokes shift. A larger Stokes shift is generally observed in more polar solvents, suggesting a more polar excited state compared to the ground state. This behavior can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift to the solvent polarity function. researchgate.net
Table 2: Solvatochromic Data for a 4-(methylthio)-2-oxo-2H-pyran Analogue
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
|---|---|---|---|---|
| n-Hexane | 1.89 | 362 | 420 | 4203 |
| Toluene | 2.38 | 364 | 435 | 4909 |
| Chloroform | 4.81 | 366 | 455 | 5855 |
| Ethyl Acetate | 6.02 | 363 | 460 | 6393 |
| Acetonitrile (B52724) | 37.5 | 360 | 490 | 8300 |
| Methanol | 32.7 | 358 | 500 | 8955 |
Data derived from studies on 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivatives. researchgate.net
These findings suggest that this compound and its analogues could be sensitive fluorescent probes for their microenvironment, with potential applications in materials science and biological imaging.
Solvent-Dependent Spectral Properties
Specific research findings and data tables regarding the solvent-dependent spectral properties of this compound are not available in the reviewed scientific literature.
Applications of Lippert-Mataga Plots and Empirical Solvent Parameters
No studies applying Lippert-Mataga plots or empirical solvent parameters to analyze the solvatochromic behavior of this compound were found in the reviewed scientific literature.
Advanced Chemical Transformations and Synthetic Applications
4-Benzylthio-2-oxo-2H-pyran and its Derivatives as Synthons
The reactivity of the 2-oxo-2H-pyran ring is characterized by the presence of multiple electrophilic centers, making it a prime substrate for nucleophilic attack. The introduction of a benzylthio group at the C-4 position further modulates this reactivity, enhancing its utility as a versatile synthetic precursor.
Building Blocks for Complex Organic Molecules
The 2-oxo-2H-pyran scaffold is an excellent starting point for the synthesis of complex carbocyclic and acyclic compounds. The inherent reactivity of the ring allows for controlled ring-opening and subsequent functionalization. The benzylthio group in this compound plays a crucial role in these transformations. It acts as an activating group for Michael-type additions and can also serve as a leaving group under specific conditions.
The synthetic utility of 4-substituted-2-oxo-2H-pyrans is often demonstrated through carbanion-induced ring transformations. For instance, reaction with carbanions can induce an asymmetric oxidative spirocyclization, leading to highly functionalized spirocyclic ketals. These intermediates can be further hydrolyzed under acidic conditions to yield complex structures like substituted 2-tetralones, which are precursors for various pharmacologically active molecules.
Precursors in Heterocycle Synthesis
One of the most significant applications of 2-oxo-2H-pyran derivatives is in the synthesis of a wide variety of heterocyclic compounds. The pyran ring can be viewed as a masked 1,5-dicarbonyl system, which can undergo ring-opening and recyclization upon reaction with dinucleophiles. This strategy provides a powerful tool for constructing five-, six-, and seven-membered heterocyclic rings.
The reaction of this compound with various nucleophiles such as amines, hydrazines, and hydroxylamine can lead to the formation of pyridones, pyrazoles, isoxazoles, and other important heterocyclic systems. The general mechanism involves an initial nucleophilic attack at the C-2 or C-6 position, followed by the opening of the pyran ring. The resulting open-chain intermediate then undergoes an intramolecular cyclization to furnish the new heterocyclic ring. The benzylthio group can be retained in the final product or can be eliminated during the reaction sequence, depending on the reaction conditions and the nature of the nucleophile.
| Nucleophile | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Primary Amines (R-NH₂) | Pyridin-2-ones | Ring transformation |
| Hydrazines (R-NHNH₂) | Pyrazoles / Pyridazinones | Recyclization |
| Hydroxylamine (NH₂OH) | Isoxazoles | Recyclization |
| Amidines | Pyrimidines | Ring transformation |
| o-Phenylenediamine | 1,5-Benzodiazepines | Condensation/Recyclization |
Reaction Mechanism Studies of Chemical Transformations
Understanding the underlying mechanisms of the chemical transformations involving this compound is essential for controlling reaction outcomes and designing novel synthetic strategies.
Investigation of Recyclization Pathways
The recyclization of 2-oxo-2H-pyrans into other heterocyclic systems is a fascinating and synthetically useful process. Mechanistic studies, often supported by computational analysis, have shed light on the intricate pathways of these transformations. The process is initiated by the attack of a nucleophile on the pyran ring. For a substrate like this compound, the regioselectivity of the initial attack is influenced by both electronic and steric factors.
Pathway A: Attack at C-6 A common pathway involves the nucleophilic attack at the C-6 position, leading to a conjugate addition that opens the pyran ring to form a Z-dienolate intermediate. This intermediate can then undergo intramolecular cyclization, often with the elimination of a substituent, to form the new heterocyclic ring.
Pathway B: Attack at C-2 Alternatively, direct nucleophilic attack can occur at the carbonyl carbon (C-2). This results in the formation of a tetrahedral intermediate, which can subsequently undergo ring-opening. The resulting acyclic species contains the necessary functionalities to cyclize into a new ring system.
The benzylthio group at the C-4 position can influence the stability of the intermediates and the energy barriers of the transition states, thereby directing the reaction towards a specific pathway.
| Initial Attack Site | Key Intermediate | Subsequent Steps |
|---|---|---|
| C-6 (Michael Addition) | Open-chain dienolate/enolate | Intramolecular cyclization, Elimination |
| C-2 (Acyl Substitution) | Tetrahedral intermediate | Ring-opening, Intramolecular condensation |
Understanding Selectivity in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. Pyrans and their derivatives are often synthesized through MCRs. Understanding and controlling the selectivity in these reactions is a key challenge. researchgate.netnih.govnih.gov
The synthesis of highly substituted 4H-pyrans, for example, is often achieved through a three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. The mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
In MCRs involving a pre-formed synthon like this compound, the selectivity of the reaction is dictated by several factors:
Reactant Structure: The electronic and steric properties of the other reactants will determine their reactivity towards the different electrophilic sites of the pyran ring.
Catalyst: The choice of catalyst (acid, base, or organocatalyst) can activate specific functional groups and steer the reaction towards a particular pathway.
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution. nih.gov
The benzylthio group can exert a significant directing effect in such reactions, potentially influencing the regioselectivity of additions or the stability of key intermediates, thus enabling the selective synthesis of complex, polyfunctionalized molecules.
Emerging Applications of 2h Pyran 2 One Scaffolds
Applications in Materials Science
There is no available research data on the application of 4-Benzylthio-2-oxo-2H-pyran in the field of materials science. The subsequent subsections reflect this lack of information.
Fluorescent Reagents and Photoactive Materials
No studies have been identified that investigate the fluorescent properties or potential use of This compound as a fluorescent reagent or in the development of photoactive materials. While some 4H-pyran derivatives have been explored for such applications, these findings cannot be extrapolated to the specific 2H-pyran-2-one derivative .
Pigments
There is no documented use or study of This compound as a pigment. The chemical properties that would determine its suitability for such an application, such as its color, lightfastness, and thermal stability, have not been reported in the available literature.
Role in Biotechnology and Biosensors
No research has been published detailing the role of This compound in biotechnology or its application in the development of biosensors. The potential for this compound to interact with biological systems or to be used as a signaling molecule in a biosensor remains uninvestigated.
Industrial Additives
The potential for This compound to be used as an industrial additive has not been explored in any available scientific or industrial literature.
Lubricant Additives (Antioxidant, Antirust, Anti-corrosion)
There are no studies available that assess the performance of This compound as a lubricant additive. Its properties as an antioxidant, antirust, or anti-corrosion agent have not been investigated.
Microorganism-Influenced Corrosion (MIC) Inhibition
No data exists on the efficacy of This compound as an inhibitor of microorganism-influenced corrosion (MIC). Its potential biocidal or biofilm-inhibiting properties, which would be relevant for this application, have not been studied.
Future Research Directions and Open Challenges
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyran derivatives has been a subject of intense investigation, with a contemporary focus on green and sustainable methodologies. Future efforts in the synthesis of 4-Benzylthio-2-oxo-2H-pyran should prioritize the development of atom-economical and environmentally benign protocols.
Current synthetic strategies for related 2-oxo-2H-pyran systems often rely on multi-step sequences. A promising avenue for future research lies in the development of one-pot, multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. The exploration of novel MCRs that could directly assemble the this compound core from readily available starting materials would represent a significant advancement.
Furthermore, the application of sustainable catalytic systems presents a major opportunity. The use of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. Research into the utility of solid acid catalysts, magnetic nanoparticles, or metal-organic frameworks for promoting the key bond-forming reactions in the synthesis of this compound could lead to more sustainable and cost-effective production methods. The development of such catalytic systems would not only enhance the efficiency of the synthesis but also minimize the environmental impact.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, operational simplicity. | Identification of suitable starting materials and catalysts for a one-pot synthesis. |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced waste. | Development of novel solid acid, magnetic nanoparticle, or MOF-based catalysts. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Adaptation of existing batch syntheses to continuous flow processes. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification or engineering of enzymes capable of catalyzing key synthetic steps. |
Expansion of Derivative Chemical Space for Diverse Biological Activities
The pyran nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzylthio group in this compound offers a versatile handle for chemical modification, opening the door to a vast and unexplored chemical space.
Future research should systematically explore the synthesis of a library of derivatives by modifying both the pyran core and the benzylthio substituent. For instance, substitution on the phenyl ring of the benzyl (B1604629) group with various electron-donating or electron-withdrawing groups could significantly modulate the electronic properties and, consequently, the biological activity of the molecule. Similarly, modifications at other positions of the 2-oxo-2H-pyran ring, such as the introduction of alkyl, aryl, or halogen substituents, could lead to the discovery of compounds with enhanced potency or novel biological targets.
A particularly interesting avenue would be the synthesis of hybrid molecules that incorporate the this compound scaffold with other known pharmacophores. This molecular hybridization strategy has proven to be a successful approach in drug discovery for generating compounds with improved efficacy and overcoming drug resistance.
Deeper Mechanistic Understanding of Biological Interactions
While the biological activities of many pyran derivatives have been documented, a detailed understanding of their mechanisms of action at the molecular level is often lacking. For this compound and its future derivatives, a concerted effort to elucidate their biological interactions will be crucial for rational drug design.
Initial in vitro screening against a broad panel of biological targets, including enzymes, receptors, and whole cells, will be necessary to identify promising lead compounds. For derivatives exhibiting significant activity, subsequent in-depth mechanistic studies should be undertaken. Techniques such as molecular docking, co-crystallography with target proteins, and various biophysical assays can provide valuable insights into the specific binding modes and key interactions responsible for the observed biological effects.
Understanding the structure-activity relationships (SAR) will be paramount. By systematically correlating the structural modifications of the derivatives with their biological activities, it will be possible to build predictive models that can guide the design of more potent and selective compounds.
Development of New Applications in Materials Science and Industrial Catalysis
Beyond the realm of medicinal chemistry, the unique chemical structure of this compound suggests potential applications in materials science and industrial catalysis. The conjugated π-system of the 2-oxo-2H-pyran ring, coupled with the presence of a sulfur atom, could impart interesting photophysical or electronic properties.
Future research could explore the potential of this compound and its derivatives as building blocks for the synthesis of novel organic materials. For example, polymerization of suitably functionalized derivatives could lead to new polymers with unique optical or conductive properties. The incorporation of the this compound moiety into larger molecular architectures could also be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of photochromic materials.
In the field of industrial catalysis, the sulfur atom in the benzylthio group could act as a coordinating ligand for transition metals. The synthesis and evaluation of metal complexes of this compound and its derivatives as catalysts for various organic transformations represents an exciting and underexplored area of research.
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of the research directions outlined above necessitates a collaborative and interdisciplinary approach. The successful exploration of the full potential of this compound will require the combined expertise of synthetic organic chemists, medicinal chemists, biologists, materials scientists, and computational chemists.
Establishing collaborations between academic research groups and industrial partners will be crucial for translating fundamental discoveries into practical applications. For instance, partnerships with pharmaceutical companies could accelerate the development of new therapeutic agents, while collaborations with materials science companies could facilitate the creation of novel functional materials.
Furthermore, fostering an environment of open data sharing and collaboration within the scientific community will be essential for maximizing the impact of research in this area. The creation of shared databases of synthetic protocols, biological activity data, and computational models would greatly benefit all researchers working on pyran chemistry.
Q & A
Q. What are the common synthetic routes for 4-Benzylthio-2-oxo-2H-pyran, and how are they optimized for yield and purity?
The synthesis of 4-benzylthio-substituted pyranones typically involves nucleophilic substitution at the 4-position of a pyran-2-one precursor. For example, 4-(Benzylthio)-2H-pyran-2-one derivatives can be synthesized by replacing a chlorine atom in 4-chloro-2H-pyran-2-one with a benzylthio group using benzylthiol under reflux conditions . Optimization includes solvent selection (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of precursor to benzylthiol). Purification often involves column chromatography or recrystallization to achieve >90% purity.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming substituent positions and electronic environments. For example, the benzylthio group’s protons resonate at δ 3.8–4.2 ppm (CH), while the pyranone carbonyl appears at δ 165–170 ppm in NMR .
- X-ray Crystallography : Used to resolve molecular geometry and confirm regioselectivity. Crystal structures of related pyranones show planar pyran rings with bond angles consistent with conjugation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on structurally similar compounds (e.g., 2H-1-benzopyrans), acute toxicity (oral, Category 4) and skin/eye irritation (Category 2/2A) are potential hazards. Required precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituent modifications at the 4-position of pyran-2-one derivatives influence biological activity?
Structural analogs (e.g., 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide) show that:
- Benzylthio vs. Benzyloxy : The thioether group enhances lipophilicity (logP +0.5–1.0), potentially improving membrane permeability.
- Carboxamide Addition : Introducing a carboxamide at position 2 increases hydrogen-bonding capacity, affecting receptor binding . A comparative table of analogs is provided below:
| Compound | Substituent (Position 4) | Key Activity |
|---|---|---|
| This compound | Benzylthio | Enzyme inhibition |
| 4-Hydroxy-2-oxo-2H-pyran | Hydroxyl | Antioxidant |
| 4-Phenoxy-2-oxo-2H-pyran | Phenoxy | Anticancer (IC = 12 µM) |
Data sourced from comparative SAR studies .
Q. What computational strategies are effective in predicting synthetic pathways for novel 4-benzylthio-pyranone derivatives?
Retrosynthetic analysis using AI tools (e.g., Pistachio, Reaxys) can propose routes based on known reactions. For example:
- Step 1 : Identify 4-chloro-pyran-2-one as a key intermediate.
- Step 2 : Apply nucleophilic aromatic substitution (SNAr) with benzylthiol.
- Step 3 : Optimize via DFT calculations (e.g., Gibbs free energy of transition states) to predict reaction feasibility .
Q. How can contradictory data in biological activity reports for 4-benzylthio-pyranones be resolved?
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Methodological recommendations include:
Q. What catalytic systems improve the efficiency of pyranone synthesis in green chemistry contexts?
Nano-SnO in aqueous media reduces reaction times (≤6 hours) and achieves yields >85% for pyranone derivatives. Key advantages:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
